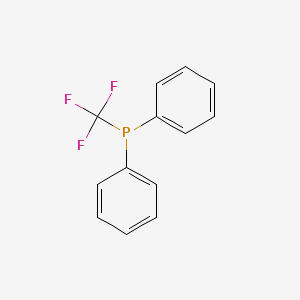
Diphenyl(trifluoromethyl)phosphane
描述
Diphenyl(trifluoromethyl)phosphane is a useful research compound. Its molecular formula is C13H10F3P and its molecular weight is 254.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalysis
Diphenyl(trifluoromethyl)phosphane serves as an effective catalyst and ligand in numerous organic transformations. Its trifluoromethyl group enhances the electronic properties of the phosphine, making it suitable for facilitating various reactions.
Key Reactions:
- Hydrophosphination: This compound has been used to promote hydrophosphination reactions, which are crucial for synthesizing phosphine derivatives and phosphonates. The presence of the trifluoromethyl group can influence the regioselectivity and reactivity of substrates involved in these reactions .
- Cross-Coupling Reactions: this compound is also employed in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to enhance the efficiency of the catalyst system. This application is particularly relevant in the synthesis of complex organic molecules.
Organic Synthesis
The compound plays a significant role in organic synthesis, especially in the formation of various functional groups.
Synthesis Examples:
- Defluorinative Cyclization: Recent studies have highlighted its use in defluorinative cyclization reactions involving trifluoromethyl enones. This method allows for the efficient formation of polysubstituted furans with excellent yields and functional group tolerance .
- Synthesis of Fluorinated Compounds: this compound is instrumental in synthesizing fluorinated compounds that exhibit enhanced biological activity and stability. The incorporation of fluorine into organic molecules has been shown to improve pharmacokinetic properties, making these compounds valuable in medicinal chemistry .
Agrochemicals
The herbicidal potential of this compound derivatives has been explored extensively.
Herbicidal Activity:
- Development of Herbicides: Research indicates that diphenyl ethers containing trifluoromethyl groups exhibit significant herbicidal activity against common weeds such as crabgrass and coffeeweed. These compounds can be formulated into herbicidal sprays that are effective at various growth stages of target plants .
- Formulation Studies: The effectiveness of these herbicides can be enhanced by optimizing their formulation with suitable solvents and emulsifiers, allowing for better dispersion and absorption by plants .
Case Study: Defluorinative Cyclization
A study demonstrated the utility of this compound in a defluorinative cyclization reaction:
- Substrates: Trifluoromethyl enones
- Conditions: Water as a solvent, transition-metal-free conditions
- Yield: High yields of polysubstituted furans with excellent selectivity
| Reaction Type | Substrate Type | Yield (%) | Selectivity |
|---|---|---|---|
| Defluorinative Cyclization | Trifluoromethyl Enones | 85 | Excellent |
Case Study: Herbicidal Efficacy
An evaluation of diphenyl ether herbicides showed:
- Target Weeds: Crabgrass, Coffeeweed
- Application Method: Aerial sprays
- Control Rate: Average percent control achieved was over 70% for most tested compounds.
| Herbicide Compound | Target Weed | Control Rate (%) |
|---|---|---|
| 4-Trifluoromethyl-3-cyanoalkoxy-4-nitro diphenyl ether | Crabgrass | 75 |
| 4-Trifluoromethyl-3-cyanoalkoxy-4-nitro diphenyl ether | Coffeeweed | 70 |
属性
CAS 编号 |
1605-56-7 |
|---|---|
分子式 |
C13H10F3P |
分子量 |
254.19 g/mol |
IUPAC 名称 |
diphenyl(trifluoromethyl)phosphane |
InChI |
InChI=1S/C13H10F3P/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
WXACOVNAZWPSJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













